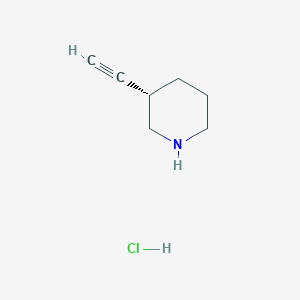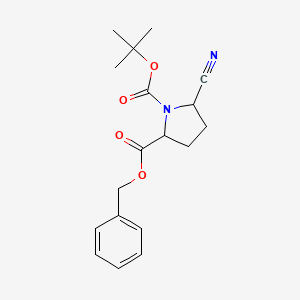
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core with hydroxy and nitro substituents at specific positions. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- typically involves the nitration of 8-hydroxyquinoline followed by cyclization. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro derivative is then subjected to cyclization to form the quinolinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinolinones.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Quinolin-2(1H)-ones: These compounds share the quinolinone core but differ in the substitution pattern.
4-Hydroxy-2-quinolones: These compounds have a hydroxy group at the 4-position instead of the 8-position.
2,4-Dihydroxyquinolines: These compounds have hydroxy groups at both the 2- and 4-positions.
Uniqueness: 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- is unique due to the specific positioning of the hydroxy and nitro groups, which confer distinct chemical and biological properties. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups in the same molecule allows for a wide range of chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H7N3O6-2 |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
5-(dihydroxyamino)-7-dioxidoazaniumylidene-2-hydroxy-1H-quinolin-8-olate |
InChI |
InChI=1S/C9H8N3O6/c13-7-2-1-4-5(11(15)16)3-6(12(17)18)9(14)8(4)10-7/h1-3,10,15-16H,(H2-,13,14,17,18)/q-1/p-1 |
Clave InChI |
HGTXRZNBSPPLGG-UHFFFAOYSA-M |
SMILES isomérico |
C1=C2C(=C(/C(=[N+](\[O-])/[O-])/C=C2N(O)O)[O-])NC(=C1)O |
SMILES canónico |
C1=C2C(=CC(=[N+]([O-])[O-])C(=C2NC(=C1)O)[O-])N(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)

![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)


![4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride](/img/structure/B12289557.png)


![1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12289573.png)
![12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B12289574.png)
![[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate](/img/structure/B12289586.png)
![Methyl 3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12289590.png)

